molecular formula C24H20N2OS2 B184309 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-32-5

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone

Cat. No. B184309
CAS RN: 5273-32-5
M. Wt: 416.6 g/mol
InChI Key: GBLGVAZRPHWBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone (BBPP) is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. BBPP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.

Biochemical And Physiological Effects

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. In animal models, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low yield and limited availability can be a limitation for large-scale experiments. Moreover, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's mechanism of action is not fully understood, which can hinder the interpretation of experimental results.

Future Directions

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has great potential for further scientific research. Future studies can focus on the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its applications in various fields. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's potential as a drug candidate for the treatment of cancer and Alzheimer's disease can be further explored through in vitro and in vivo experiments. Its applications in material science and agriculture can be expanded through the development of new synthetic routes and the evaluation of its properties.

Synthesis Methods

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzylthiol in the presence of a catalyst. Another method involves the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzyl chloride followed by the reaction with sodium sulfide. The yield of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone using these methods ranges from 50% to 80%.

Scientific Research Applications

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and Alzheimer's disease. In material science, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been used as a precursor for the synthesis of metal-organic frameworks and as a ligand for the preparation of metal complexes. In agriculture, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide and as a plant growth regulator.

properties

CAS RN

5273-32-5

Product Name

4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone

Molecular Formula

C24H20N2OS2

Molecular Weight

416.6 g/mol

IUPAC Name

4,5-bis(benzylsulfanyl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H20N2OS2/c27-24-23(29-18-20-12-6-2-7-13-20)22(28-17-19-10-4-1-5-11-19)16-25-26(24)21-14-8-3-9-15-21/h1-16H,17-18H2

InChI Key

GBLGVAZRPHWBIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4

Other CAS RN

5273-32-5

Origin of Product

United States

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